![molecular formula C20H18BrN3O2 B2975264 (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide CAS No. 1223868-15-2](/img/structure/B2975264.png)
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide, commonly known as BRD-0476, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BRD-0476 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription and chromatin remodeling.
Mechanism of Action
BRD-0476 binds to the bromodomains of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins, preventing them from binding to acetylated lysine residues on histone proteins. This, in turn, leads to the inhibition of gene transcription and chromatin remodeling, ultimately resulting in the suppression of oncogene expression and cancer cell growth.
Biochemical and Physiological Effects:
BRD-0476 has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, BRD-0476 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of BRD-0476 is its selectivity for (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins, which reduces the risk of off-target effects. However, like many small molecule inhibitors, BRD-0476 has limitations in terms of its bioavailability and pharmacokinetic properties, which may limit its efficacy in vivo.
Future Directions
There are several potential future directions for the development of BRD-0476 and other (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. One area of interest is the identification of biomarkers that can predict patient response to (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. Additionally, combination therapy with other anti-cancer agents may enhance the efficacy of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. Finally, the development of more potent and selective (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors may lead to the development of more effective cancer therapies.
Conclusion:
BRD-0476 is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selectivity for (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins makes it an attractive target for cancer therapy, and its anti-inflammatory properties may also make it a potential therapeutic agent for the treatment of inflammatory diseases. While there are limitations to its efficacy in vivo, the identification of biomarkers and the development of more potent and selective (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors may lead to the development of more effective cancer therapies in the future.
Synthesis Methods
The synthesis of BRD-0476 involves the reaction of 2-bromoaniline and 4-morpholinophenylacetic acid in the presence of phosphorus oxychloride to yield the corresponding acyl chloride. The acyl chloride is then reacted with cyanoacetic acid and triethylamine to form the cyanoacrylate intermediate. Finally, the intermediate is reacted with morpholine and sodium methoxide to yield the final product, BRD-0476.
Scientific Research Applications
BRD-0476 has been extensively studied for its potential use as an anti-cancer agent. (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins are known to play a critical role in the transcription of oncogenes, making them an attractive target for cancer therapy. In preclinical studies, BRD-0476 has shown promising results in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.
properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-18-3-1-2-4-19(18)23-20(25)16(14-22)13-15-5-7-17(8-6-15)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBIIIXBKQFCU-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.